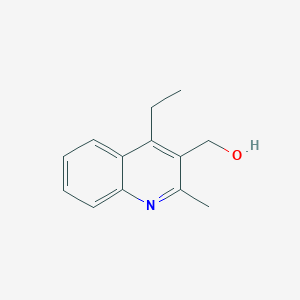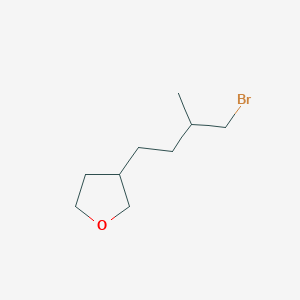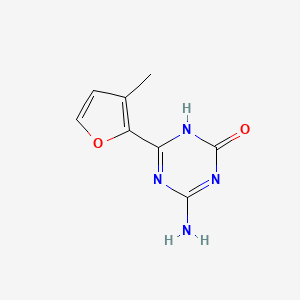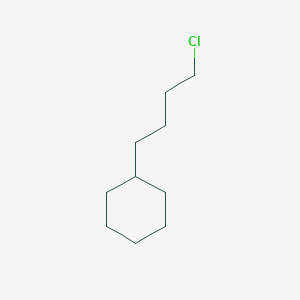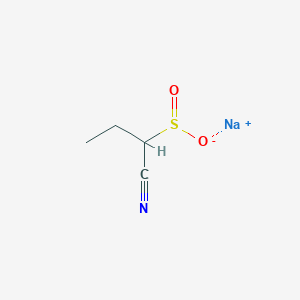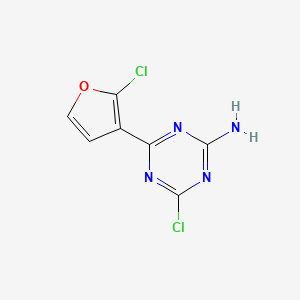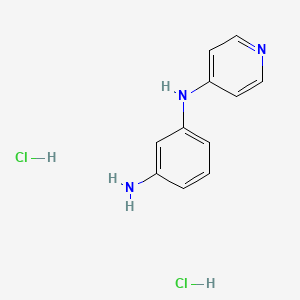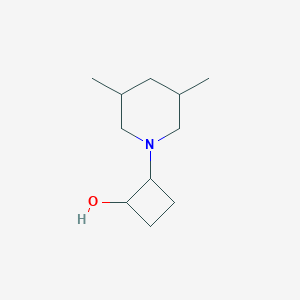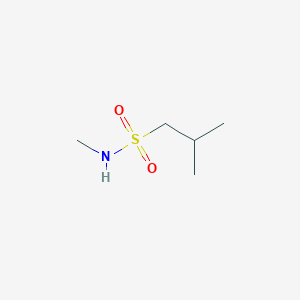
N,2-dimethylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethylpropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
N,2-dimethylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is efficient and environmentally friendly, providing good yields of the desired sulfonamide product .
Another method involves the direct synthesis from thiols through a one-pot NH and O transfer process using ammonium carbamate (NH2CO2NH4) as the nitrogen source and methanol (MeOH) as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Sulfonamide derivatives, including this compound, are explored for their potential as antibacterial and anticancer agents.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
作用機序
The mechanism of action of N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections
Uniqueness
N,2-dimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of two methyl groups on the propane backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other sulfonamides.
特性
分子式 |
C5H13NO2S |
|---|---|
分子量 |
151.23 g/mol |
IUPAC名 |
N,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3 |
InChIキー |
OMHBAVUWXIFNAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CS(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


